molecular formula C5H5BrN2S B2864340 3-Bromothiophene-2-carboximidamide CAS No. 746581-16-8

3-Bromothiophene-2-carboximidamide

Cat. No.: B2864340
CAS No.: 746581-16-8
M. Wt: 205.07
InChI Key: FZKRMBUNXWYMLG-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-carboximidamide is an organosulfur compound with the molecular formula C5H4BrN2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The bromine atom at the 3-position and the carboximidamide group at the 2-position make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of thiophene to produce 3-bromothiophene, which is then subjected to further reactions to introduce the carboximidamide group .

Industrial Production Methods

Industrial production of 3-Bromothiophene-2-carboximidamide often involves the use of catalytic processes to ensure high yield and purity. The process may include the isomerization of 2-bromothiophene followed by catalytic removal of the 2-bromo isomer to obtain high-purity 3-bromothiophene .

Chemical Reactions Analysis

Types of Reactions

3-Bromothiophene-2-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromothiophene-2-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromothiophene-2-carboximidamide involves its interaction with various molecular targets. The bromine atom and the carboximidamide group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromothiophene-2-carboximidamide is unique due to the presence of both a bromine atom and a carboximidamide group on the thiophene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-bromothiophene-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKRMBUNXWYMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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